molecular formula C10H8ClNO3 B14010505 5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one CAS No. 13011-88-6

5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one

Cat. No.: B14010505
CAS No.: 13011-88-6
M. Wt: 225.63 g/mol
InChI Key: JDQMPPSFXHZKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one is an organic compound with a unique structure that combines an amino group, a chlorophenyl group, and a hydroxyfuranone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of a base such as sodium ethoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Molecular docking studies have shown that this compound can effectively bind to the active site of thymidylate synthase, an enzyme involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyfuranone moiety is particularly noteworthy, as it can participate in various chemical transformations and interactions with biological targets.

Properties

CAS No.

13011-88-6

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

5-amino-2-(2-chlorophenyl)-4-hydroxyfuran-3-one

InChI

InChI=1S/C10H8ClNO3/c11-6-4-2-1-3-5(6)9-7(13)8(14)10(12)15-9/h1-4,9,14H,12H2

InChI Key

JDQMPPSFXHZKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)C(=C(O2)N)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.